Cas no 1351641-02-5 (N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide)

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- AKOS024541774
- F6239-0154
- N-(1-phenylethyl)-6-pyrazol-1-ylpyridazine-3-carboxamide
- 1351641-02-5
-
- インチ: 1S/C16H15N5O/c1-12(13-6-3-2-4-7-13)18-16(22)14-8-9-15(20-19-14)21-11-5-10-17-21/h2-12H,1H3,(H,18,22)
- InChIKey: LQECIVUYSRXBKL-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CC=C(N=N1)N1C=CC=N1)NC(C)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 293.12766012g/mol
- どういたいしつりょう: 293.12766012g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6239-0154-2μmol |
N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |
1351641-02-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6239-0154-5μmol |
N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |
1351641-02-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6239-0154-3mg |
N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |
1351641-02-5 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6239-0154-50mg |
N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |
1351641-02-5 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6239-0154-1mg |
N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |
1351641-02-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6239-0154-2mg |
N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |
1351641-02-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6239-0154-5mg |
N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |
1351641-02-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6239-0154-40mg |
N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |
1351641-02-5 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6239-0154-100mg |
N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |
1351641-02-5 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6239-0154-75mg |
N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |
1351641-02-5 | 75mg |
$208.0 | 2023-09-09 |
N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide 関連文献
-
1. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamideに関する追加情報
Research Brief on N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS: 1351641-02-5)
N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS: 1351641-02-5) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyridazine-pyrazole hybrid scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and kinase inhibition. The growing body of research surrounding this molecule underscores its relevance in drug discovery and development.
Recent studies have focused on elucidating the molecular mechanisms by which N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exerts its biological effects. One key area of investigation is its role as a selective inhibitor of specific kinases involved in inflammatory and oncogenic pathways. In vitro and in vivo experiments have demonstrated its ability to attenuate kinase activity with high specificity, suggesting its potential as a targeted therapeutic agent. Furthermore, its pharmacokinetic properties, including bioavailability and metabolic stability, have been evaluated to assess its suitability for clinical development.
Structural-activity relationship (SAR) studies have been instrumental in optimizing the compound's efficacy and reducing off-target effects. Modifications to the phenylethyl and pyrazole moieties have yielded derivatives with enhanced binding affinity and improved pharmacological profiles. These advancements highlight the compound's versatility and its potential as a lead structure for further drug design. Computational modeling and crystallographic studies have provided valuable insights into the binding modes of this molecule, facilitating the rational design of next-generation inhibitors.
In addition to its kinase inhibitory properties, N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has been explored for its applications in other therapeutic areas. For instance, recent findings suggest its potential in modulating immune responses, making it a candidate for autoimmune disease treatment. Preliminary data from animal models have shown encouraging results, with significant reductions in inflammatory markers observed. These findings warrant further investigation into its immunomodulatory mechanisms and long-term safety profile.
The synthesis of N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has also been a focal point of recent research. Efficient and scalable synthetic routes have been developed to facilitate its production for both preclinical and clinical studies. Innovations in catalytic methods and green chemistry approaches have improved the yield and purity of the compound, addressing previous challenges in large-scale synthesis. These advancements are critical for ensuring the compound's availability for further research and potential commercialization.
In conclusion, N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide represents a promising candidate in the field of medicinal chemistry, with diverse therapeutic applications and a robust foundation of research supporting its development. Continued exploration of its mechanisms, optimization of its pharmacological properties, and expansion of its therapeutic indications will be essential for translating this compound into clinical practice. The ongoing research efforts underscore the compound's potential to address unmet medical needs and contribute to the advancement of precision medicine.
1351641-02-5 (N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide) 関連製品
- 1806974-40-2(Methyl 3-(difluoromethyl)-4-fluoro-2-methoxypyridine-6-acetate)
- 423153-14-4(4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)
- 2248289-39-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2172025-58-8(1,4-dioxa-8-thiaspiro4.5decan-2-ylmethyl methanesulfonate)
- 35620-71-4(2-phenoxypyridine-3-carboxylic acid)
- 1105249-77-1(N-(4-methoxyphenyl)methyl-2-{3-2-(thiophen-2-yl)acetamido-2H,4H,6H-thieno3,4-cpyrazol-2-yl}acetamide)
- 2229486-90-0(2-amino-2-(6-methoxy-5-methylpyridin-3-yl)ethan-1-ol)
- 644990-75-0(Benzoic acid,4-amino-2-(2-methylpropoxy)-)
- 1806050-27-0(3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde)
- 94-34-8(N-(2-Cyanoethyl)-N-methylaniline)



